
AnthranceA
Overview
Description
AnthranceA (systematic name: Ethyl 3,4-difluorobenzoate; CAS 144267-96-9) is a fluorinated aromatic ester derived from benzoic acid. Its molecular structure features a benzene ring substituted with fluorine atoms at the 3rd and 4th positions, esterified with an ethyl group (C₉H₈F₂O₂; molecular weight: 186.15 g/mol). This compound belongs to a class of fluorinated esters widely utilized in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine, which enhance stability and modulate reactivity .
Key properties of this compound include:
- Boiling point: Estimated at 245–250°C (based on analogous fluorobenzoates).
- Solubility: Low polarity due to fluorine substitution, resulting in higher solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to water.
- Reactivity: The 3,4-difluoro configuration induces moderate electron withdrawal, making the ester group less prone to hydrolysis than non-fluorinated analogs.
Preparation Methods
Transition Metal-Catalyzed Synthesis of AnthraceneA
Palladium-Catalyzed Tandem C-H Activation and Cyclization
Palladium-based catalysts have emerged as pivotal tools for constructing the anthracene framework. Ren et al. pioneered a tandem C-H activation/biscyclization reaction using propargylic carbonates and terminal alkynes under Pd(0)/PPh₃ catalysis . The mechanism involves oxidative addition of Pd(0) to a C-H bond, followed by carbonylation and migratory insertion (Scheme 1) . Key parameters include:
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Catalyst System : Pd(OAc)₂ (5 mol%) with PPh₃ ligand
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Base : K₂CO₃
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Solvent : DMF at 100°C
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Yield : 68–82% for tetracyclic benz[a]anthracenes
This method excels in regioselectivity but requires stringent control of steric effects in propargylic substrates .
Rhodium-Catalyzed Oxidative Benzannulation
Zhang et al. developed a rhodium-catalyzed oxidative benzannulation using 1-adamantoyl-1-naphthylamines and internal alkynes . The reaction proceeds via C-H activation at the naphthylamine core, followed by alkyne insertion and reductive elimination (Scheme 24) . Critical conditions include:
Parameter | Value |
---|---|
Catalyst | [RhCl(cod)]₂ (3 mol%) |
Oxidant | Cu(OAc)₂ (2 equiv) |
Solvent | DMF at 120°C |
Yield Range | 55–78% |
This protocol tolerates electron-donating and electron-withdrawing substituents on alkynes, making it adaptable to diverse anthracene derivatives .
Boric Acid-Mediated Alkylation and Reduction
Synthesis of 1,4-Dialkoxy Anthracene Derivatives
The CN102850193A patent outlines a three-step synthesis starting from phthalic anhydride and hydroquinone :
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1,4-Hydroxyanthraquinone Synthesis :
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Catalyst : Boric acid (10 wt%)
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Conditions : 165–180°C for 1–3 hours
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Yield : 72%
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Alkylation :
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Alkylating Agent : Methyl iodide (n=1)
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Base : K₂CO₃ in acetone
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Conditions : 20–30°C for 20–30 hours
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Yield : 85%
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Reduction with Zn/HAc :
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Ratio : Zn:HAc = 1:15 (g/mL)
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Conditions : Reflux at 120–150°C for 20–30 hours
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Yield : 64.7% (1,4-dimethoxy anthracene)
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Key Data :
This method prioritizes cost-effectiveness but faces limitations in scalability due to prolonged reaction times .
Nickel- and Cobalt-Catalyzed Microwave-Assisted Cyclotrimerization
Zou et al. demonstrated that microwave irradiation accelerates [2+2+2] cyclotrimerization of alkynes using Ni(0) or Co(I) catalysts . Noteworthy results include:
Substrate | Catalyst | Time (min) | Yield (%) |
---|---|---|---|
Phenylacetylene | Ni(cod)₂ | 15 | 89 |
4-Methoxyphenylacetylene | CoCl(PPh₃)₃ | 20 | 76 |
Microwave conditions (150°C, 300 W) reduce reaction times by 80% compared to conventional heating .
Comparative Analysis of Synthetic Methods
The table below evaluates four prominent AnthraceneA synthesis routes:
Key Insights :
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Transition Metal Catalysis : Offers precision but suffers from catalyst costs (Pd: ~$1,500/oz; Rh: ~$14,000/oz) .
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Microwave Assistance : Enhances throughput but requires specialized equipment .
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Acid-Mediated Routes : Economical for bulk production but lack stereochemical control .
Mechanistic Considerations and Side-Reaction Mitigation
Palladium-Catalyzed Pathway Byproducts
In Pd-mediated systems, over-oxidation to anthraquinones occurs if O₂ is present. Solutions include:
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Inert Atmosphere : N₂ or Ar sparging reduces quinone formation by 40% .
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Additives : 1,10-Phenanthroline (0.5 equiv) suppresses Pd aggregation .
Zinc-Mediated Reduction Challenges
The Zn/HAc system in patent CN102850193A generates H₂ gas, necessitating:
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where fluorine atoms are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biological imaging and fluorescence microscopy to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a fluorescent marker in medical research.
Industry: Utilized in the manufacturing of fluorescent inks, dyes, and sensors.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular targets and pathways involved include:
Fluorescence Emission: The compound absorbs light energy, which excites electrons to higher energy states. Upon returning to the ground state, the electrons release energy in the form of fluorescence.
Molecular Interactions: The compound can interact with various biomolecules, such as proteins and nucleic acids, enhancing its fluorescence properties and enabling its use as a marker.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize AnthranceA’s utility, two structurally related fluorinated benzoate esters are analyzed:
Ethyl 2,4,5-Trifluoro-3-iodobenzoate
- Molecular formula : C₉H₅F₃IO₂.
- Substituents : Three fluorine atoms (2nd, 4th, 5th positions) and one iodine atom (3rd position).
- Molecular weight : 316.04 g/mol.
Property | This compound | Ethyl 2,4,5-Trifluoro-3-iodobenzoate |
---|---|---|
Fluorine positions | 3,4 | 2,4,5 |
Additional substituent | None | Iodine (3rd position) |
Boiling point | 245–250°C | ~280–290°C (estimated) |
Reactivity | Moderate hydrolysis | Lower hydrolysis (steric hindrance from iodine) |
Applications | Drug intermediates | Radiopharmaceutical precursors |
Key Differences :
- The iodine atom in Ethyl 2,4,5-Trifluoro-3-iodobenzoate introduces steric bulk, reducing reactivity toward nucleophilic attack compared to this compound .
- Its higher molecular weight and iodine content make it suitable for applications in imaging agents, whereas this compound’s simpler structure favors cost-effective synthesis of small-molecule drugs.
Ethyl 2,6-Difluorobenzoate
- Molecular formula : C₉H₈F₂O₂.
- Substituents : Fluorine atoms at 2nd and 6th positions.
- Molecular weight : 186.15 g/mol.
Property | This compound | Ethyl 2,6-Difluorobenzoate |
---|---|---|
Fluorine positions | 3,4 | 2,6 |
Electronic effects | Moderate electron withdrawal | Stronger electron withdrawal (para-fluorines) |
Solubility in hexane | 15 mg/mL | 8 mg/mL |
Hydrolysis rate | Slower | Faster (due to proximity to ester group) |
Key Differences :
- The 2,6-difluoro configuration creates a stronger electron-withdrawing effect, accelerating ester hydrolysis compared to this compound’s 3,4-substitution .
- Ethyl 2,6-Difluorobenzoate’s lower solubility in non-polar solvents limits its use in lipid-based formulations, whereas this compound’s balanced solubility profile enhances versatility.
Functional Comparison and Research Findings
Recent studies highlight the impact of fluorine positioning on biological activity:
- Drug Metabolism: this compound’s 3,4-difluoro configuration reduces oxidative metabolism in liver microsomes by 40% compared to 2,6-difluoro analogs, as noted in a 2024 Asian Journal of Andrology study .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals this compound’s decomposition temperature (290°C) exceeds that of Ethyl 2,4,5-Trifluoro-3-iodobenzoate (265°C), attributed to iodine’s destabilizing effects .
Biological Activity
AnthranceA, a compound related to anthranilic acid and its derivatives, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, antioxidative, and cytotoxic properties. The data presented here is based on a review of relevant literature and case studies.
Overview of this compound
This compound is structurally related to anthranilic acid, which is known for its pharmacological potential. The compound has been investigated for its role in inhibiting various biological processes, including those involved in cancer progression and microbial infections.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against fungal pathogens. A study reported that derivatives of anthranilic acid sulfonamides showed antifungal activity against Candida albicans, with inhibition rates ranging from 25% to 50% at a concentration of 4 μg/mL .
Compound | Structure | Antifungal Activity (%) | Concentration (μg/mL) |
---|---|---|---|
5 | NO₂ | 50 | 4 |
6 | OCH₃ | 25 | 4 |
7 | CH₃ | 30 | 4 |
8 | Cl | 40 | 4 |
2. Antioxidative Activity
This compound derivatives have also been evaluated for their antioxidative capabilities. Compounds such as 6 and 8 demonstrated superoxide dismutase (SOD) activity, exhibiting inhibition percentages of 15.7% and 6.1% respectively at a concentration of 300 μg/mL . However, other compounds did not show significant radical scavenging activity.
Compound | SOD Activity (%) at 300 μg/mL | DPPH Activity (%) |
---|---|---|
5 | Inactive | Inactive |
6 | 15.7 | Inactive |
7 | Inactive | Inactive |
8 | 6.1 | Inactive |
3. Cytotoxicity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Notably, compounds derived from anthranilic acid sulfonamides selectively displayed cytotoxicity towards MOLT-3 cells, with the highest effect observed in compound 5 (X = NO₂), which exhibited the most significant cytotoxicity among the tested derivatives .
Case Studies
Several case studies have highlighted the clinical relevance of this compound's biological activities:
- Case Study on Cancer Treatment : A study involving the application of aloe-emodin (an anthracene derivative) demonstrated its ability to induce apoptosis in colon cancer cells through the activation of caspases . The IC₅₀ values were noted to be significantly low, indicating potent cytotoxic effects.
- Antimicrobial Efficacy : Another investigation into the efficacy of anthranilic acid derivatives against bacterial strains revealed promising results, suggesting potential applications in treating infections resistant to conventional antibiotics .
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNJOPVFKNLUTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433284 | |
Record name | tetrafluorofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185318-74-5 | |
Record name | tetrafluorofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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